ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371366
InChI: InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+
SMILES: CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

CAS No.:

VCID: VC13371366

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate -

Description

Chemical Identity

PropertyDetails
IUPAC NameEthyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
CAS Number683221-13-8
Molecular FormulaC₁₄H₁₃NO₄
Molecular Weight259.26 g/mol
SynonymsEthyl 2-cyano-3-(2,3-dihydrobenzo[b] dioxin-6-yl)acrylate
PubChem CID3609923

Structural Features

The compound contains several notable structural elements:

  • Ethyl Ester Group: The ethyl group (-CH₂CH₃) attached to the ester functionality contributes to its reactivity and solubility.

  • Cyano Group (-CN): The nitrile group imparts electrophilic characteristics and potential for further chemical modifications.

  • Benzodioxin Ring: The fused aromatic ether ring system (1,4-benzodioxin) provides stability and hydrophobicity.

Molecular Representation

The structure includes a conjugated system involving the cyano group and the benzodioxin moiety, which may influence its electronic properties.

Chemical Applications

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is often used as an intermediate in organic synthesis. Its reactive cyano and ester groups make it a versatile precursor for:

  • Synthesis of heterocyclic compounds.

  • Development of pharmaceuticals with potential bioactive properties.

Pharmaceutical Relevance

While specific biological activities for this compound are not well-documented, structurally related compounds containing benzodioxin rings have shown pharmacological significance (e.g., anti-inflammatory or antioxidant properties). Further studies could explore its potential as:

  • A ligand for enzyme inhibition.

  • A scaffold for drug development targeting oxidative stress-related pathways.

Safety and Handling

Though specific safety data for this compound is unavailable, general precautions for handling nitriles and esters apply:

  • Use in a well-ventilated area or fume hood.

  • Avoid direct contact with skin or eyes.

  • Store at room temperature in a dry environment.

Comparative Analysis with Related Compounds

To understand the uniqueness of ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaApplications
(E)-2-cyano-N-(2,3-dihydrobenzodioxin)-prop-enamide C₂₂H₁₈N₄O₃Anti-inflammatory potential
N-(3-Cyano-tetrahydrobenzothiophen)-thiadiazol-acetamide C₁₅H₁₅N₅OSInvestigated as a possible enzyme inhibitor

This highlights the diversity of applications for benzodioxin-based compounds.

Product Name ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Standard InChI InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+
Standard InChIKey OTQYDABPNKJUFH-YRNVUSSQSA-N
Isomeric SMILES CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCCO2)/C#N
SMILES CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Canonical SMILES CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
PubChem Compound 6515924
Last Modified Jan 05 2024

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